Perzinfotel, chemically known as [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid, is a synthetic compound classified as an NMDA receptor antagonist. [] It exhibits high affinity for the glutamate site of the NMDA receptor. [] Perzinfotel has gained significant interest in scientific research for its potential therapeutic applications, particularly in the areas of pain management and anesthesia. [] Studies have investigated its use in reducing anesthetic requirements and mitigating pain associated with inflammatory conditions. [, , ]
While the provided literature doesn't detail the synthesis of Perzinfotel itself, it does mention the synthesis of prodrug derivatives to improve its oral bioavailability. [] These prodrugs were designed to overcome the low oral bioavailability (3-5%) of Perzinfotel. [] One specific example is the synthesis of an oxymethylene-spaced diphenyl analogue (compound 3a in the paper). [] This prodrug exhibited favorable stability at various pH levels and in simulated gastric fluid. [] In vivo studies confirmed its rapid conversion to Perzinfotel in rat plasma. []
Perzinfotel exerts its effects by selectively blocking the NMDA receptor, a key player in the central nervous system involved in various physiological processes, including pain perception and anesthesia. [] Specifically, it acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. [] By binding to this site, perzinfotel prevents glutamate, an excitatory neurotransmitter, from binding and activating the receptor. [] This inhibition of NMDA receptor activity ultimately disrupts the signaling pathways responsible for pain transmission and anesthetic effects. []
3.1 Anesthesia:* Reducing Anesthetic Requirements: Perzinfotel has been shown to significantly reduce the minimum alveolar concentration (MAC) of isoflurane, a commonly used inhalational anesthetic, in both dogs and cats. [, , , , ] This reduction in MAC suggests that perzinfotel can enhance the effects of isoflurane, potentially allowing for lower doses of the anesthetic to be used. [, ] * Improving Cardiovascular Function: Studies have observed that perzinfotel administration, particularly at higher doses, can lead to increased blood pressure in anesthetized animals. [, ] This suggests a potential benefit of perzinfotel in maintaining cardiovascular stability during anesthesia. []
3.2 Pain Management:* Inflammatory Pain: Research has explored the analgesic effects of perzinfotel in a rodent model of inflammatory pain. [] Findings indicate that perzinfotel effectively blocks thermal hypersensitivity induced by prostaglandin E2 (PGE2) and capsaicin, suggesting its potential in managing inflammatory pain conditions. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: